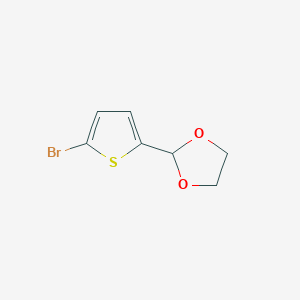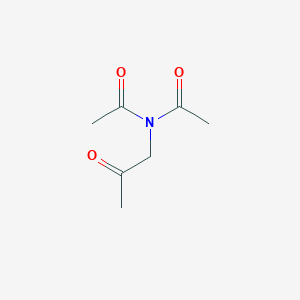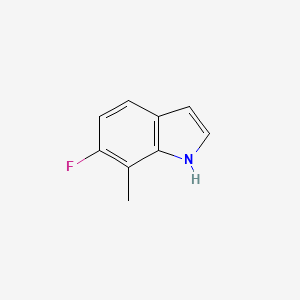
1,2,7-Thiadiazepane 1,1-dioxide
概要
説明
1,2,7-Thiadiazepane 1,1-dioxide is a heterocyclic compound that features a seven-membered ring containing sulfur, nitrogen, and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,7-Thiadiazepane 1,1-dioxide can be synthesized using a variety of methods. One common approach involves the use of a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This method utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy . The optimized protocol in MACOS allows for the scale-out and further extension for library production using a multicapillary flow reactor .
Industrial Production Methods: The industrial production of this compound typically involves automated synthesis platforms. For example, the construction of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides was performed on a Chemspeed Accelerator (SLT-100) automated parallel synthesis platform . This method culminated in the successful preparation of a large number of products with high yields and purity .
化学反応の分析
Types of Reactions: 1,2,7-Thiadiazepane 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of sulfur and nitrogen atoms in the ring, which can participate in different types of chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and reactions are typically carried out at room temperature or under mild heating .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring .
科学的研究の応用
1,2,7-Thiadiazepane 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, the compound is of interest in materials science for the development of new materials with specific properties .
作用機序
The mechanism of action of 1,2,7-thiadiazepane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated by its ability to form stable complexes with various biomolecules, such as proteins and nucleic acids . These interactions can modulate the activity of enzymes and other biological targets, leading to specific physiological effects .
類似化合物との比較
Similar Compounds: 1,2,7-Thiadiazepane 1,1-dioxide can be compared with other similar compounds, such as 1,2,5-thiadiazepane 1,1-dioxide and 1,2,7-thiadiazepane 1-oxide . These compounds share structural similarities but differ in their chemical reactivity and biological activity.
Uniqueness: The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination of features imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific research applications .
特性
IUPAC Name |
1,2,7-thiadiazepane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c7-9(8)5-3-1-2-4-6-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWRJJUXVSAKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNS(=O)(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491284 | |
| Record name | 1lambda~6~,2,7-Thiadiazepane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-19-5 | |
| Record name | 1lambda~6~,2,7-Thiadiazepane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the DFT study provide about the structural characteristics of 1,2,7-thiadiazepane 1,1-dioxide?
A1: While the abstract doesn't provide specific numerical data, the study likely used DFT calculations to determine the optimized geometry of the this compound molecule. This would include information about bond lengths, bond angles, and dihedral angles, giving a detailed picture of the molecule's three-dimensional shape. Additionally, the study likely calculated the molecule's vibrational frequencies, which could be used to predict its infrared (IR) spectrum. [] This information is valuable for understanding the molecule's potential reactivity and interactions.
Q2: How does the stability of this compound compare to 1,2,7-thiadiazepane 1-oxide, based on the DFT study?
A2: The abstract mentions that the study investigated the "relative stabilities" of the two compounds. [] This suggests that the researchers used DFT to calculate the energy of each molecule and then compared them. A lower energy generally indicates greater stability. The specific findings regarding which compound is more stable, and by how much, would be available within the full paper. This information can be crucial for understanding the potential for synthesis and reactivity of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


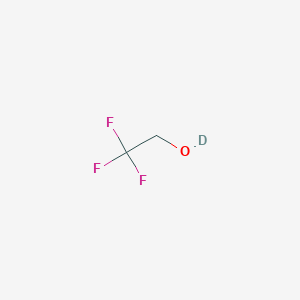
![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)
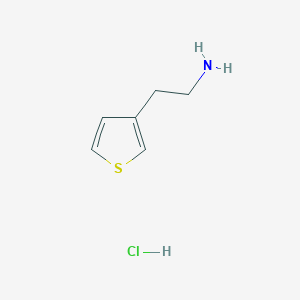
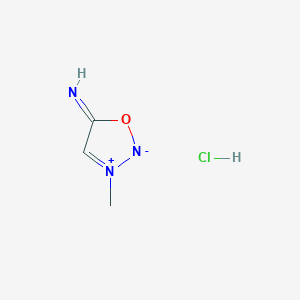
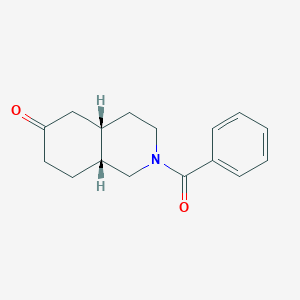
![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)
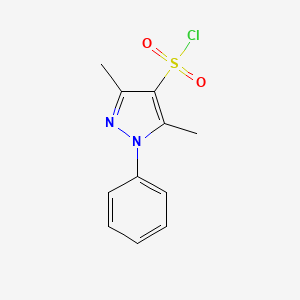
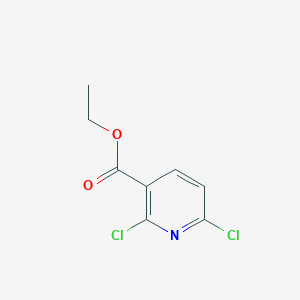
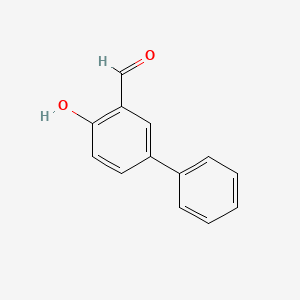
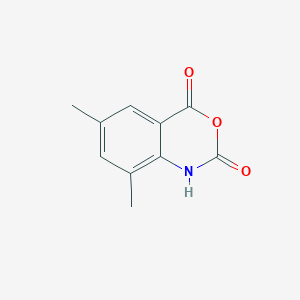
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
